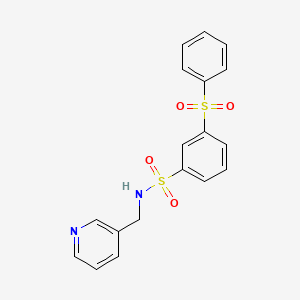
3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE
Descripción general
Descripción
3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a phenyl ring and a pyridylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE typically involves the reaction of a sulfonyl chloride with an amine. The general synthetic route can be summarized as follows:
Starting Materials: Phenylsulfonyl chloride, 3-pyridylmethylamine, and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Procedure: The phenylsulfonyl chloride is added dropwise to a solution of 3-pyridylmethylamine and triethylamine in dichloromethane. The mixture is stirred at low temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines and thiols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(TRIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE
- 3-(METHYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE
Uniqueness
3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE is unique due to the presence of both phenylsulfonyl and pyridylmethyl groups, which confer distinct electronic and steric properties. These features enhance its ability to interact with a wide range of molecular targets, making it a versatile compound in various research applications.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-25(22,16-7-2-1-3-8-16)17-9-4-10-18(12-17)26(23,24)20-14-15-6-5-11-19-13-15/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLBKADWBLFBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(4-Methylbenzoyl)amino]phenyl] 3-piperidin-1-ylsulfonylbenzoate](/img/structure/B3456227.png)
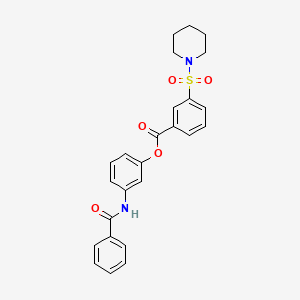
![2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3456231.png)

![1-methyl-4-[4-(4-nitrophenoxy)phenyl]sulfonylpiperazine](/img/structure/B3456259.png)
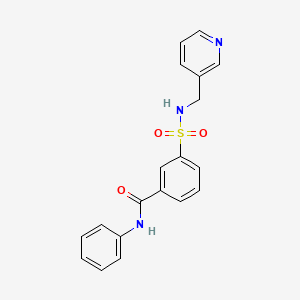
![3-[(3-acetylphenyl)sulfamoyl]-4-chloro-N-phenylbenzamide](/img/structure/B3456273.png)
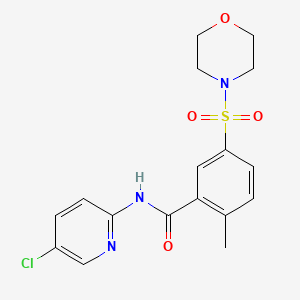
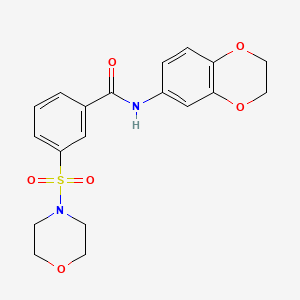

![N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide](/img/structure/B3456334.png)
![3,6-DIETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE](/img/structure/B3456337.png)
